molecular formula C15H25N5O5S B2877073 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105248-69-8

4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2877073
CAS RN: 1105248-69-8
M. Wt: 387.46
InChI Key: VBFUSFROBUPFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H25N5O5S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several potential applications in scientific research. Here’s a comprehensive analysis focusing on six unique applications:

Cyclin-Dependent Kinase Inhibition

This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs are often deregulated in cancer cells, making them a target for cancer therapy. The compound’s ability to selectively inhibit CDKs could lead to significant antitumor activity and has been shown to inhibit the growth of various human tumor cell lines .

Antitumor Activity

Due to its CDK inhibitory properties, this compound has demonstrated excellent in vitro cellular potency against tumor cells. It has shown potential in vivo antitumor activity, which could be beneficial for developing new cancer treatments .

Structure-Activity Relationship (SAR) Studies

The compound’s structure, particularly the diaminopyrimidine core with a substituted 4-piperidine moiety and 2-methoxybenzoyl group, is critical for its CDK inhibitory activity. SAR studies can help in understanding how structural changes affect biological activity and can guide the development of more potent analogs .

Kinase Selectivity Profiling

This compound exhibits high selectivity for CDKs over a large panel of other serine/threonine and tyrosine kinases. This selectivity is important for reducing side effects in therapeutic applications. Profiling its selectivity can provide insights into the design of selective kinase inhibitors .

X-ray Crystallography

An X-ray crystal structure of the compound bound to CDK2 has been determined, providing valuable information about its binding mode. This data is essential for rational drug design and can help in optimizing the compound for better efficacy and reduced toxicity .

Synthesis and Chemical Properties

The compound’s synthesis involves specific reactions under controlled conditions, and its chemical properties, such as purity and stability, are important for its application in research settings. Understanding these properties can aid in the compound’s large-scale production and storage .

properties

IUPAC Name

4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O5S/c1-17-14(12-3-5-19(6-4-12)26(2,23)24)16-20(15(17)22)11-13(21)18-7-9-25-10-8-18/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFUSFROBUPFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCOCC2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.